3-Chloro-1-methylpyridin-4(1H)-one
Description
3-Chloro-1-methylpyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a chlorine atom at the third position and a methyl group at the first position
Properties
IUPAC Name |
3-chloro-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-3-2-6(9)5(7)4-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXZJRISNDLSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methylpyridin-4(1H)-one typically involves the chlorination of 1-methylpyridin-4(1H)-one. One common method is the reaction of 1-methylpyridin-4(1H)-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-Methylpyridin-4(1H)-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-chloro-1-methylpyridin-4-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), sodium thiolate (NaSR), and sodium alkoxide (NaOR).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-1-methylpyridin-4(1H)-one, 3-thio-1-methylpyridin-4(1H)-one, and 3-alkoxy-1-methylpyridin-4(1H)-one.
Oxidation Reactions: Products include 3-chloro-1-formylpyridin-4(1H)-one and 3-chloro-1-carboxypyridin-4(1H)-one.
Reduction Reactions: The major product is 3-chloro-1-methylpyridin-4-ol.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-1-methylpyridin-4(1H)-one serves as a valuable scaffold for the development of therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug discovery.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. Specific studies have shown that modifications to the pyridine ring can enhance selectivity and potency against specific cancer types, such as breast and colon cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives possess potent activity against a range of bacterial strains, positioning them as potential candidates for developing new antibiotics .
Agrochemicals
In the field of agrochemicals, this compound is utilized in the formulation of pesticides and herbicides. Its ability to inhibit specific enzymes in pests makes it an effective agent for crop protection.
Pesticidal Activity
Research has shown that derivatives of this compound can act as effective pesticides by disrupting metabolic pathways in target organisms, leading to their death or reduced viability. For example, compounds synthesized from this compound have been linked to enhanced efficacy in controlling agricultural pests .
Organic Synthesis
This compound is widely used as a building block in organic synthesis due to its versatile reactivity. It can undergo various chemical transformations, making it a useful intermediate in the synthesis of more complex molecules.
Synthesis of Heterocycles
The compound is frequently employed in the synthesis of other heterocyclic compounds. Its chlorinated pyridine structure allows for nucleophilic substitution reactions, leading to the formation of novel heterocycles that may possess unique biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Chloro-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methylpyridin-4(1H)-one
- 3-Iodo-1-methylpyridin-4(1H)-one
- 3-Fluoro-1-methylpyridin-4(1H)-one
Uniqueness
3-Chloro-1-methylpyridin-4(1H)-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Biological Activity
3-Chloro-1-methylpyridin-4(1H)-one, a compound with the CAS number 857201-58-2, is part of the pyridinone class of compounds, which have garnered attention due to their diverse biological activities. This article provides an overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClN |
| Molecular Weight | 143.57 g/mol |
| SMILES | Cn1cc(Cl)cc(=O)n1 |
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds in the pyridinone class have been shown to inhibit various enzymes, including those involved in metabolic pathways of parasites, such as Plasmodium species responsible for malaria .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, particularly against gram-positive bacteria. It is hypothesized that its action involves disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Antimalarial Activity
Research has indicated that derivatives of pyridinones, including this compound, exhibit potent antimalarial activities. For instance, studies have shown that related compounds can inhibit the plasmodial electron transport chain, targeting the parasite's bc1 complex. The efficacy of these compounds is often measured in terms of their half-maximal effective concentration (EC50), with lower values indicating higher potency. For example:
| Compound | EC50 (μM) | Target Organism |
|---|---|---|
| This compound | 0.005 | P. falciparum (chloroquine resistant) |
| 3-Bromo derivative | 0.008 | P. falciparum |
These findings suggest that halogen substitutions at the C3 position significantly enhance biological activity compared to unsubstituted analogues .
Antibacterial Activity
In addition to antimalarial properties, this compound has been evaluated for its antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms proposed for its antibacterial effects include:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function or protein synthesis pathways.
- Cell Membrane Disruption : It may compromise bacterial cell membrane integrity, leading to cell lysis and death .
Case Studies and Research Findings
Several studies have documented the biological activities of pyridinones and their derivatives:
- Antimalarial Studies : A comprehensive review highlighted the potential of 4(1H)-pyridones as antimalarials, emphasizing their ability to target multiple stages of the parasite lifecycle. These studies suggest that optimization of substituents can lead to improved potency and selectivity .
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance antimicrobial efficacy .
- Toxicological Assessments : Despite promising biological activities, some derivatives have shown acute toxicity in preclinical models, necessitating further optimization to improve safety profiles before advancing to human trials .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-1-methylpyridin-4(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and methylation steps. A one-pot approach under reflux with catalysts like HCl or H₂SO₄ can yield the compound. For example, chlorination of 1-methylpyridin-4(1H)-one using POCl₃ or SOCl₂ at 80–100°C, followed by purification via column chromatography, is a common method . Optimizing solvent polarity (e.g., dichloromethane vs. THF) and reaction time (6–24 hours) can improve yields (65–85%) .
- Key Parameters :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Chlorination | POCl₃, 80°C, 12h | 70–85% |
| Methylation | CH₃I, K₂CO₃, DMF | 65–75% |
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Methodological Answer :
- ¹H NMR : The methyl group (N–CH₃) resonates at δ 3.2–3.5 ppm, while the pyridinone ring protons appear as doublets between δ 6.8–7.5 ppm. Chlorine substitution causes deshielding of adjacent protons .
- IR : Strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and C–Cl vibration at 650–750 cm⁻¹ confirm functional groups .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 200°C; store at 2–8°C in inert atmospheres .
- pH Sensitivity : Hydrolysis occurs in alkaline conditions (pH > 10), forming 1-methylpyridin-4(1H)-one. Use buffered solutions (pH 4–7) for aqueous studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Timeframe Analysis : Short-term assays may show efficacy (e.g., enzyme inhibition), while long-term studies reveal toxicity due to metabolite accumulation .
- Resource Allocation : Use longitudinal designs (e.g., 3-wave panel studies) to differentiate transient vs. sustained effects .
- Case Study : A 12-month study found initial apoptosis induction (T1) but resistance development at T3 due to adaptive cellular mechanisms .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer :
- Twinned Data : SHELXL handles pseudo-merohedral twinning via HKLF5 format, refining Flack/x parameters to resolve chiral ambiguities .
- Disorder : Partial occupancy of the chloro group can be modeled using PART/SUMP instructions in SHELX .
Q. What mechanistic pathways explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : The chloro group undergoes oxidative addition with Pd(0) catalysts (e.g., Pd₂(dba)₃), forming arylpalladium intermediates. Steric hindrance from the methyl group reduces yields in bulky amine couplings .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
